ADPS

描述

ADPS, also known as 4-aminoantipyrine derivative, is a high water-soluble aniline derivative widely used in diagnostic and biochemical tests. It is a new type of Trinder’s reagent, which is known for its stability and effectiveness in colorimetric assays involving hydrogen peroxide.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ADPS involves the reaction of 4-aminoantipyrine with various aniline derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high solubility. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7.5 to 8.5. The product is then purified using standard chromatographic techniques to achieve high purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to ensure consistent quality. The process involves continuous monitoring of temperature, pH, and reaction time. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for use in diagnostic and biochemical applications.

化学反应分析

Types of ADP-Ribosylation Reactions

ADP-ribosylation involves the transfer of an ADP-ribose group to target molecules, categorized into three primary forms:

These reactions rely on ADP-ribosyltransferases (ARTs), which catalyze the transfer of ADP-ribose from NAD+ to target substrates .

Improved Coupling Reactions

A modified coupling reaction using 2-MeImIm-Cl (a hydrolysis-stable analog of ImIm-Cl) eliminates the need for phosphate-protecting groups, enabling high-yield synthesis .

Reaction Yields (Optimized Method):

| Molecule Type | Yield Range |

|---|---|

| ADP-ribose derivatives | 55–75% |

| NAD+ analogs | 53–84% |

| ATP formations | 46–67% |

| ADP-ribosyl peptides | 65–70% |

Mechanistic Insights

The reaction mechanism involves pyrophosphate bond formation (loss of water) between ADP and target substrates. The hydrophobic modification of ImIm-Cl (2-MeImIm-Cl) stabilizes the reagent in aqueous environments, overcoming water interference .

ADPriboDB

This database catalogs 48,346 entries of ADP-ribosylated proteins across 41 species, providing site-specific modification data and enzyme-substrate specificity .

Key Features of ADPriboDB 2.0:

| Attribute | Update Details |

|---|---|

| Entries | 48,346 (vs. 12,428 in v1.0) |

| Site Information | 32,946 entries with modification sites |

| Enzyme-Substrate Specificity | 65% of entries include enzyme details |

Biomimetic Ribosylation

A two-step biomimetic approach synthesizes α-ADP-ribosylated peptides with high stability, enabling studies of protein interactions and poly-ADP-ribosylation mechanisms .

科学研究应用

Role in Cellular Energy Transfer

ADP plays a pivotal role in cellular energy metabolism. It is involved in the conversion of energy from nutrients into usable forms through the following processes:

- ATP Regeneration : ADP is a substrate for ATP synthesis. When a phosphate group is added to ADP, it forms adenosine triphosphate (ATP), the primary energy carrier in cells. This process occurs during cellular respiration and photosynthesis.

- Energy Metabolism Studies : Research has shown that manipulating ADP levels can influence metabolic pathways. For instance, increased ADP concentrations can stimulate ATP production in muscle cells, enhancing physical performance during exercise .

Signaling Pathways

ADP is not only an energy molecule but also plays a role in cellular signaling:

- Platelet Activation : ADP is released from activated platelets and acts as a signaling molecule to promote further platelet aggregation. This property is crucial for understanding blood clotting mechanisms and developing antiplatelet drugs .

- Case Study : A study demonstrated that ADP receptor antagonists could significantly reduce thrombus formation in animal models, highlighting its potential in treating cardiovascular diseases .

Therapeutic Applications

ADP derivatives have been explored for therapeutic uses:

- Antibody-Drug Conjugates : Recent research has focused on using poly-ADP-ribose polymers (derived from ADP) to create targeted drug delivery systems. These conjugates can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy tissues .

- Case Study : The development of a poly-ADP-ribose polymer-based antibody-drug conjugate showed promising results in targeting HER2-positive breast cancer cells, demonstrating high specificity and efficacy .

Structural Biology

In structural biology, ADPs (anisotropic displacement parameters) are used to describe the thermal motion of atoms within crystal structures:

- X-ray Crystallography : The analysis of this compound provides insights into molecular dynamics and stability. By refining models that include modulated this compound, researchers can achieve more accurate representations of molecular structures .

- Data Table Example : The following table summarizes key findings related to the modulation of this compound in various crystal structures:

作用机制

ADPS exerts its effects through its ability to undergo oxidation in the presence of hydrogen peroxide and peroxidase enzymes. This reaction produces a colored compound, which can be measured spectrophotometrically. The molecular targets include hydrogen peroxide and peroxidase enzymes, and the pathway involves the formation of a stable colored product that correlates with the concentration of the analyte being measured.

相似化合物的比较

ADPS is unique due to its high water solubility and stability, which makes it superior to other Trinder’s reagents. Similar compounds include:

4-aminoantipyrine: Less soluble and less stable compared to this compound.

3-methylbenzothiazolinone hydrazone: Forms less stable colored compounds.

N-ethyl-N-(3-sulfopropyl)-m-toluidine: Less effective in colorimetric assays.

This compound stands out due to its enhanced solubility, stability, and effectiveness in producing stable colored compounds, making it a preferred choice in diagnostic and biochemical applications.

生物活性

ADPS, or ADP-ribosylation, is a significant post-translational modification that plays a crucial role in various biological processes, including DNA repair, signal transduction, and cellular responses to stress. This article explores the biological activity of this compound, focusing on its mechanisms, implications in health and disease, and relevant case studies.

Overview of ADP-Ribosylation

ADP-ribosylation involves the transfer of ADP-ribose units from NAD+ to target proteins or nucleic acids, catalyzed by enzymes known as ADP-ribosyltransferases (ARTs). This modification can occur on various amino acid residues and is essential for regulating numerous cellular functions:

- DNA Repair : ADP-ribosylation is vital for the repair of DNA strand breaks. Enzymes such as PARP1 are recruited to sites of damage, facilitating the repair process through poly(ADP-ribosyl)ation .

- Cell Signaling : The modification influences signal transduction pathways, affecting cellular responses to stressors and environmental changes .

- Gene Expression : ADP-ribosylation can alter chromatin structure and transcriptional activity, impacting gene expression patterns .

The biological activity of this compound is mediated through several mechanisms:

- Modification of Proteins : ADP-ribosylation alters the function of target proteins by modifying their structure or stability. This can lead to changes in enzyme activity or interactions with other proteins.

- Formation of Poly(ADP-ribose) : The polymerization of ADP-ribose units creates long chains that serve as scaffolds for protein recruitment, influencing various cellular processes such as apoptosis and cell cycle regulation .

- Reversible Modification : The dynamic nature of ADP-ribosylation allows cells to rapidly respond to changes in their environment. Enzymes like poly(ADP-ribose) glycohydrolase (PARG) can remove these modifications, restoring the original state of target proteins .

Case Study 1: Role in Cancer Biology

Recent research has highlighted the role of this compound in cancer biology. For instance, studies have shown that cancer cells often exhibit altered ADP-ribosylation patterns compared to normal cells. This dysregulation can contribute to tumorigenesis by enhancing DNA repair mechanisms that allow cancer cells to survive genotoxic stress .

Case Study 2: Neurodegenerative Diseases

Another area of interest is the involvement of this compound in neurodegenerative diseases such as Alzheimer's. In models of Alzheimer's disease, increased levels of poly(ADP-ribose) have been observed, suggesting a link between aberrant ADP-ribosylation and neurodegeneration. Therapeutic strategies targeting this modification are being explored as potential treatments .

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

- Enzyme Families : There are three main families of enzymes responsible for catalyzing ADP-ribosylation: clostridium toxin-like ARTs (ARTCs), diphtheria toxin-like ARTs (ARTDs), and sirtuins .

- Substrate Specificity : Different ARTs exhibit varying substrate specificities, which can influence their biological effects depending on the context within the cell .

- Therapeutic Potential : Inhibitors targeting specific ARTs are being investigated for their potential use in cancer therapy and other diseases associated with dysregulated ADP-ribosylation .

Data Table

属性

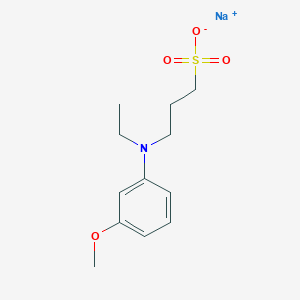

IUPAC Name |

sodium;3-(N-ethyl-3-methoxyanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFOPMKUGZLPQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC(=CC=C1)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。